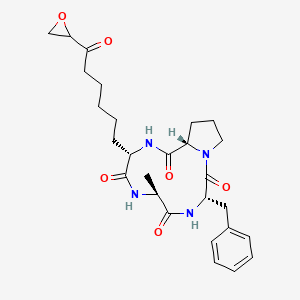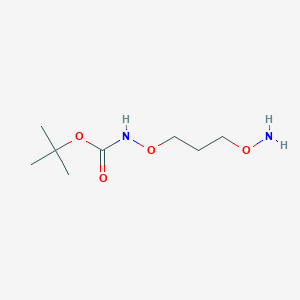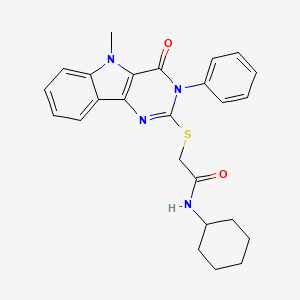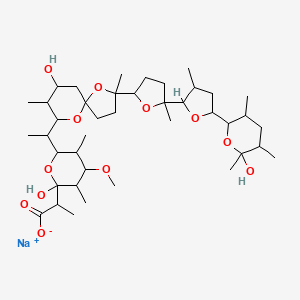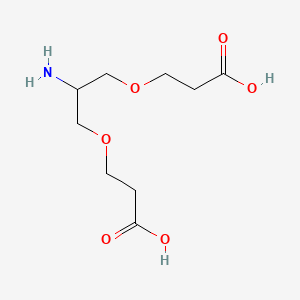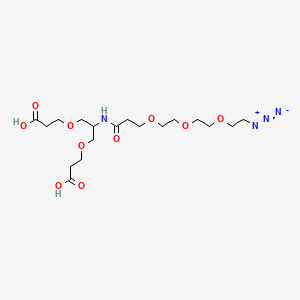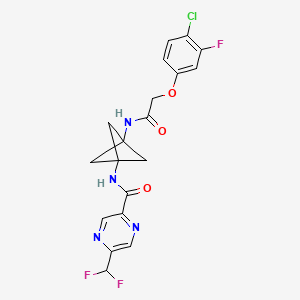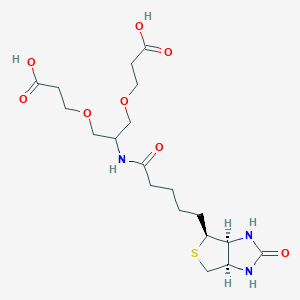
6CEPN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6CEPN is an inhibitor of Cyclooxygenase-1 that acts by suppressing colorectal cancer growth.
Scientific Research Applications
STEM Learning Improvements : Research by Khaeroningtyas, Permanasari, and Hamidah (2016) demonstrated that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model can enhance students' scientific literacy, particularly in understanding temperature and its changes (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Dip-Pen Nanolithography (DPN) in Material Science : Salaita, Wang, and Mirkin (2007) discussed the application of DPN, a technique that combines atomic force microscopy with the ability to deposit materials at the sub-100-nm scale. This has implications for molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Ethical Use of Animals in Research : Strech and Dirnagl (2019) proposed an extension to the 3R (Replacement, Reduction, Refinement) framework in animal research, adding Robustness, Registration, and Reporting to ensure the scientific value and ethical conduct of animal studies (Strech & Dirnagl, 2019).
Six Sigma Methodology in Process Improvement : Rowlands and Antony (2003) illustrated the application of the Design of Experiments (DOE) method, a component of Six Sigma, in improving the spot welding process. This method is key in enhancing process yield and reducing variability (Rowlands & Antony, 2003).
Management of Scientific Research Projects : Hors, Goldberg, Almeida, Babio Júnior, and Rizzo (2012) discussed employing Lean Six Sigma and PMBOK tools for efficient management of scientific research projects at a general hospital, highlighting improvements in people, processes, systems, and organizational culture (Hors et al., 2012).
properties
CAS RN |
1054549-73-3 |
|---|---|
Product Name |
6CEPN |
Molecular Formula |
C23H18O5 |
Molecular Weight |
374.39 |
IUPAC Name |
(E)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-styrylchroman-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
InChI Key |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
SMILES |
O=C1CC(C2=CC=C(O)C=C2)OC3=C1C(O)=C(/C=C/C4=CC=CC=C4)C(O)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6CEPN; 6-CEPN; 6 CEPN; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



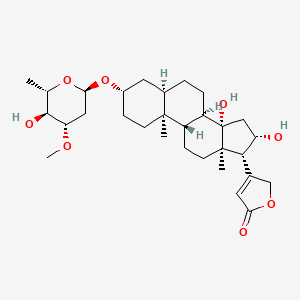
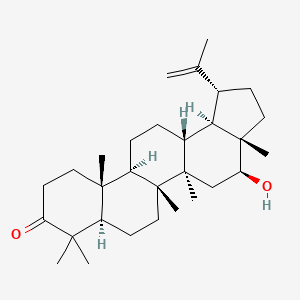
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
